molecular formula C9H4F3NO B1356930 4-(2,2,2-Trifluoroacetyl)benzonitrile CAS No. 23516-85-0

4-(2,2,2-Trifluoroacetyl)benzonitrile

Cat. No. B1356930
CAS RN: 23516-85-0
M. Wt: 199.13 g/mol
InChI Key: NBHZKHMJVZRCIY-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroacetyl)benzonitrile is a chemical compound with the molecular formula C9H4F3NO . It is also known by other names such as 4’-CYANO-2,2,2-TRIFLUOROACETOPHENONE and 4-(TRIFLUOROACETYL)BENZONITRILE .


Synthesis Analysis

The synthesis of 4-(2,2,2-Trifluoroacetyl)benzonitrile involves several steps. Some of the methods include the use of hydrogen chloride and sodium hydride in DMF at 60°C , and the use of tris(2,2’-bipyridine)nickel(II) tetrafluoroborate, dimethylsulfide, tetrabutylammonium bromide, copper(I) bromide, and zinc dibromide in DMF .


Molecular Structure Analysis

The molecular structure of 4-(2,2,2-Trifluoroacetyl)benzonitrile is characterized by a benzonitrile core with a trifluoroacetyl group attached to the 4-position . The InChI key for this compound is NBHZKHMJVZRCIY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(2,2,2-Trifluoroacetyl)benzonitrile has a molecular weight of 199.13 g/mol . It has a computed XLogP3 value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 199.02449824 g/mol . The topological polar surface area is 40.9 Ų .

Scientific Research Applications

Electrolyte Additive for Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile has been investigated as a novel electrolyte additive for high voltage lithium ion batteries, specifically for the LiNi0.5Mn1.5O4 cathode. The addition of this compound significantly enhances the cyclic stability of the battery. It forms a low-impedance protective film on the cathode, which helps prevent electrolyte oxidation and manganese dissolution, thereby improving battery life and performance (Huang et al., 2014).

Catalyst in Chemical Synthesis

The compound has been employed in the regioselective nitration of deactivated mono-substituted benzenes, using acyl nitrates over reusable acidic zeolite catalysts. This process yields significant quantities of para-isomers, improving the efficiency and selectivity of nitration reactions, which are crucial in the synthesis of various chemical products (Smith, Ajarim, & El‐Hiti, 2010).

Corrosion Inhibition

In the field of materials science, benzonitrile derivatives, including those with trifluoromethyl groups, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit excellent inhibition efficiency, making them valuable for protecting industrial metal components against corrosive environments (Chaouiki et al., 2018).

Photophysical Studies

The dual fluorescence phenomenon observed in some benzonitrile derivatives, such as 4-(N,N-Dimethyl-amino)benzonitrile, has been a subject of photophysical studies. These compounds exhibit intriguing properties like twisted intramolecular charge transfer (TICT) states, making them useful for understanding the fundamental aspects of fluorescence and potential applications in sensing and molecular electronics (Cox, Hauptman, & Turro, 1984).

properties

IUPAC Name

4-(2,2,2-trifluoroacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHZKHMJVZRCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577718
Record name 4-(Trifluoroacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trifluoroacetyl)benzonitrile

CAS RN

23516-85-0
Record name 4-(2,2,2-Trifluoroacetyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23516-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoroacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Miller - 2019 - opencommons.uconn.edu
Amides are one of the widest classes of compounds found in natural products as well as in pharmaceuticals. 120 Their synthesis has been, and continues to be the focus of significant …
Number of citations: 2 opencommons.uconn.edu
F Politano, WP Brydon - Synthesis, 2023 - thieme-connect.com
A methodology for the oxidation of α-trifluoromethyl alcohols to the corresponding trifluoromethyl ketones is presented. A catalytic quantity of a nitroxide is used, and potassium …
Number of citations: 1 www.thieme-connect.com

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